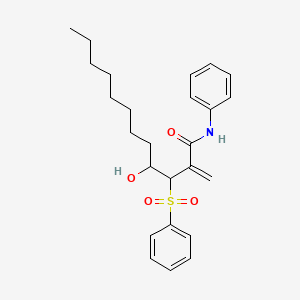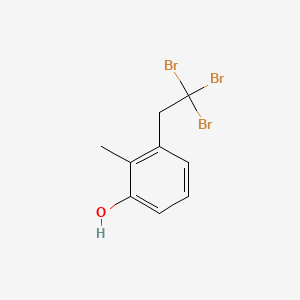
3-(Benzenesulfonyl)-4-hydroxy-2-methylidene-N-phenyldodecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzenesulfonyl)-4-hydroxy-2-methylidene-N-phenyldodecanamide is an organic compound that features a benzenesulfonyl group, a hydroxy group, and a methylidene group attached to a dodecanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-4-hydroxy-2-methylidene-N-phenyldodecanamide typically involves multiple steps, starting with the preparation of benzenesulfonyl chloride from sodium benzenesulfonate using phosphorus pentachloride or phosphorus oxychloride . The benzenesulfonyl chloride is then reacted with appropriate intermediates to introduce the hydroxy and methylidene groups under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzenesulfonyl)-4-hydroxy-2-methylidene-N-phenyldodecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzenesulfonyl group can be reduced to form sulfonamides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the benzenesulfonyl group may produce sulfonamides .
Applications De Recherche Scientifique
3-(Benzenesulfonyl)-4-hydroxy-2-methylidene-N-phenyldodecanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(Benzenesulfonyl)-4-hydroxy-2-methylidene-N-phenyldodecanamide involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The hydroxy and methylidene groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonyl chloride: A precursor in the synthesis of various sulfonyl compounds.
Benzenesulfonamide: A related compound with similar structural features but different functional groups.
Uniqueness
3-(Benzenesulfonyl)-4-hydroxy-2-methylidene-N-phenyldodecanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
103633-59-6 |
|---|---|
Formule moléculaire |
C25H33NO4S |
Poids moléculaire |
443.6 g/mol |
Nom IUPAC |
3-(benzenesulfonyl)-4-hydroxy-2-methylidene-N-phenyldodecanamide |
InChI |
InChI=1S/C25H33NO4S/c1-3-4-5-6-7-14-19-23(27)24(31(29,30)22-17-12-9-13-18-22)20(2)25(28)26-21-15-10-8-11-16-21/h8-13,15-18,23-24,27H,2-7,14,19H2,1H3,(H,26,28) |
Clé InChI |
UEOVPIUCXLDGGD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C(C(=C)C(=O)NC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dimethyl 2-[(methanesulfonyl)oxy]pentanedioate](/img/structure/B14324108.png)
![N~1~-{3-[Tris(octadecyloxy)silyl]propyl}ethane-1,2-diamine](/img/structure/B14324136.png)

![2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B14324148.png)
![Dimethyl [(3-phenoxyphenyl)methyl]phosphonate](/img/structure/B14324155.png)




![6-(4-tert-Butylphenyl)-[1,3,4]thiadiazolo[3,2-a][1,2,3]triazolo[4,5-d]pyrimidin-9(1H)-one](/img/structure/B14324183.png)


![1-[2-(Hydroxyimino)-2-(2-methylphenyl)ethyl]quinolin-1-ium chloride](/img/structure/B14324192.png)
